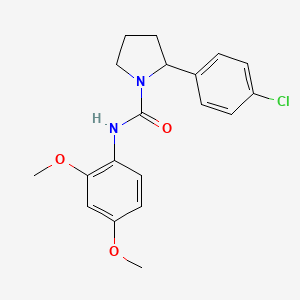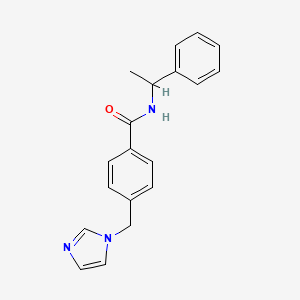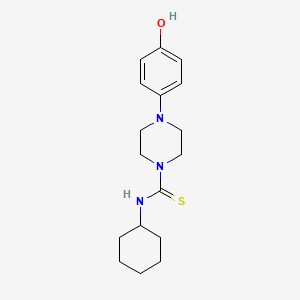
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a chemical compound that has been used in various scientific research applications. CDP belongs to the class of pyrrolidinecarboxamide derivatives and is known for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the activation of the adenosine A1 receptor. The activation of this receptor leads to the inhibition of the cAMP/PKA signaling pathway, resulting in the modulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide-based therapeutics for the treatment of neurodegenerative disorders. Another area of interest is the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's potential use in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is a unique chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is simple and efficient, making it a valuable tool for various scientific research applications. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's mechanism of action involves the activation of the adenosine A1 receptor, leading to the modulation of various physiological processes. While there are some limitations to using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments, its potential therapeutic applications make it a valuable area of study for future research.
Synthesemethoden
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of sodium hydride, followed by the reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified using column chromatography, resulting in the synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-16(18(12-15)25-2)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAOOHXTQBRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)


![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)